2-(4-chlorophenoxy)-N'-[(E)-(4-ethoxy-3-iodo-5-methoxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-(4-CHLOROPHENOXY)-N’~1~-[(E)-1-(4-ETHOXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound with the molecular formula C18H18ClIN2O4 and a molecular weight of 488.70399 . This compound is characterized by the presence of chlorophenoxy, ethoxy, iodo, and methoxy functional groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 2-(4-CHLOROPHENOXY)-N’~1~-[(E)-1-(4-ETHOXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE typically involves the following steps:
Formation of the hydrazide: The initial step involves the reaction of 4-chlorophenoxyacetic acid with hydrazine hydrate to form the corresponding hydrazide.
Condensation reaction: The hydrazide is then reacted with 4-ethoxy-3-iodo-5-methoxybenzaldehyde under acidic or basic conditions to form the final product through a condensation reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
2-(4-CHLOROPHENOXY)-N’~1~-[(E)-1-(4-ETHOXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Scientific Research Applications
2-(4-CHLOROPHENOXY)-N’~1~-[(E)-1-(4-ETHOXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It can be used in the production of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism of action of 2-(4-CHLOROPHENOXY)-N’~1~-[(E)-1-(4-ETHOXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar compounds to 2-(4-CHLOROPHENOXY)-N’~1~-[(E)-1-(4-ETHOXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE include:
2-(4-chlorophenoxy)-N’-(4-ethoxy-3-iodo-5-methoxybenzylidene)acetohydrazide: This compound shares a similar structure but may have different substituents or functional groups.
(4-chloro-2-methylphenoxy)acetic acid: A related compound with a chlorophenoxy group, used as a herbicide.
The uniqueness of 2-(4-CHLOROPHENOXY)-N’~1~-[(E)-1-(4-ETHOXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C18H18ClIN2O4 |
---|---|
Molecular Weight |
488.7 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-[(E)-(4-ethoxy-3-iodo-5-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C18H18ClIN2O4/c1-3-25-18-15(20)8-12(9-16(18)24-2)10-21-22-17(23)11-26-14-6-4-13(19)5-7-14/h4-10H,3,11H2,1-2H3,(H,22,23)/b21-10+ |
InChI Key |
NJVWPARKYPMGGC-UFFVCSGVSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1I)/C=N/NC(=O)COC2=CC=C(C=C2)Cl)OC |
Canonical SMILES |
CCOC1=C(C=C(C=C1I)C=NNC(=O)COC2=CC=C(C=C2)Cl)OC |
Origin of Product |
United States |
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